molecular formula C14H10BrNO6S B2528572 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid CAS No. 37088-38-3

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2528572
CAS No.: 37088-38-3
M. Wt: 400.2
InChI Key: WAONMNLMUJUFDC-UHFFFAOYSA-N
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Description

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H10BrNO6S It is a derivative of benzoic acid, featuring a bromine atom and a sulfamoyl group attached to the benzene ring

Scientific Research Applications

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the sulfamoyl group.

    5-Bromo-2-chlorobenzoic acid: Another derivative with different substitution patterns on the benzene ring.

    2-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of the sulfamoyl group.

Uniqueness

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAONMNLMUJUFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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